Triphenyl(triphenylmethyl)phosphonium chloride
Overview
Description
Triphenyl(triphenylmethyl)phosphonium chloride is an organophosphorus compound with the molecular formula C37H30ClP. It is a quaternary phosphonium salt that features a phosphorus atom bonded to three phenyl groups and one triphenylmethyl group, with a chloride anion as the counterion. This compound is known for its applications in organic synthesis, particularly in the Wittig reaction, where it serves as a precursor to phosphonium ylides.
Preparation Methods
Synthetic Routes and Reaction Conditions
Triphenyl(triphenylmethyl)phosphonium chloride can be synthesized through the reaction of triphenylphosphine with triphenylmethyl chloride. The reaction typically involves dissolving triphenylphosphine in an organic solvent such as dichloromethane, followed by the addition of triphenylmethyl chloride. The mixture is then stirred at room temperature until the reaction is complete, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Triphenyl(triphenylmethyl)phosphonium chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: It participates in nucleophilic substitution reactions, where the chloride anion can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong bases such as sodium hydride or potassium tert-butoxide, which facilitate the formation of phosphonium ylides. These ylides can then react with aldehydes or ketones under mild conditions to form alkenes through the Wittig reaction .
Major Products
The major products formed from reactions involving this compound are typically alkenes, resulting from the Wittig reaction with carbonyl compounds. Other products may include phosphine oxides or substituted phosphonium salts, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Triphenyl(triphenylmethyl)phosphonium chloride has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action for triphenyl(triphenylmethyl)phosphonium chloride involves the formation of phosphonium ylides. These ylides act as nucleophiles, attacking electrophilic carbonyl compounds to form a four-membered ring intermediate. This intermediate then collapses to form an alkene and a phosphine oxide as the final products . The molecular targets and pathways involved in these reactions are primarily the carbonyl groups of aldehydes and ketones, which are converted to alkenes through the Wittig reaction .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A common organophosphorus compound used as a ligand in transition metal complexes and as a reagent in organic synthesis.
Triphenylphosphine oxide: The oxidized form of triphenylphosphine, used as a byproduct in various reactions.
Methoxymethyltriphenylphosphonium chloride: Another phosphonium salt used in the Wittig reaction to form alkenes.
Uniqueness
Triphenyl(triphenylmethyl)phosphonium chloride is unique due to its structure, which includes a triphenylmethyl group bonded to the phosphorus atom. This structural feature imparts distinct reactivity and stability compared to other phosphonium salts. Its ability to form stable ylides makes it particularly valuable in the Wittig reaction, allowing for the efficient synthesis of alkenes from carbonyl compounds .
Properties
IUPAC Name |
triphenyl(trityl)phosphanium;chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H30P.ClH/c1-7-19-31(20-8-1)37(32-21-9-2-10-22-32,33-23-11-3-12-24-33)38(34-25-13-4-14-26-34,35-27-15-5-16-28-35)36-29-17-6-18-30-36;/h1-30H;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOHWIXYBMRNAP-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)[P+](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H30ClP | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90936940 | |
Record name | Triphenyl(triphenylmethyl)phosphanium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90936940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
541.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16436-71-8 | |
Record name | Phosphonium, triphenyl(triphenylmethyl)-, chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016436718 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triphenyl(triphenylmethyl)phosphanium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90936940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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